2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride
Overview
Description
2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride is a chemical compound with the CAS number 890023-08-2 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C7H15ClN2O2 . The molecular weight is 194.6592 . The SMILES string representation is O=C (CNC ©C)NCC1OCCC1 .Scientific Research Applications
Synthesis and Characterization of Complexes
New tetradentate ligands, including derivatives related to 2-Amino-N-(tetrahydro-2-furanylmethyl)acetamide hydrochloride, have been synthesized and their monomeric complexes with metals such as Cr(III), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) have been studied. The characterization of these complexes through various techniques revealed their octahedral, square planar, or tetrahedral geometries, highlighting their potential applications in coordination chemistry and material science (Al-jeboori et al., 2010).
Chemoselective Acetylation
The chemoselective monoacetylation of amino groups, as exemplified in related compounds to this compound, has been explored using Novozym 435 as a catalyst. This process is crucial for the synthesis of intermediates in the production of antimalarial drugs, demonstrating the relevance of such compounds in medicinal chemistry and drug development (Magadum & Yadav, 2018).
Structural Analysis of Derivatives
Studies on the crystal structure of derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, related to this compound, have provided new diffraction data. These compounds, potential pesticides, were characterized by X-ray powder diffraction, contributing to the understanding of their structural properties and potential applications in agriculture (Olszewska et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2-amino-N-(oxolan-2-ylmethyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-4-7(10)9-5-6-2-1-3-11-6;/h6H,1-5,8H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZAMEHKPGYBFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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